molecular formula C25H32ClN3O5 B2961051 N-(2-(4-(2-(4-isopropylphenoxy)acetyl)piperazin-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide hydrochloride CAS No. 1330292-85-7

N-(2-(4-(2-(4-isopropylphenoxy)acetyl)piperazin-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide hydrochloride

Cat. No.: B2961051
CAS No.: 1330292-85-7
M. Wt: 490
InChI Key: WPBFWKDCGYDITR-UHFFFAOYSA-N
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Description

This compound is a benzodioxole-carboxamide derivative featuring a piperazine-ethyl linker modified with a 4-isopropylphenoxyacetyl group and a hydrochloride counterion. The hydrochloride salt likely enhances aqueous solubility, a critical factor for bioavailability in therapeutic applications.

Properties

IUPAC Name

N-[2-[4-[2-(4-propan-2-ylphenoxy)acetyl]piperazin-1-yl]ethyl]-1,3-benzodioxole-5-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H31N3O5.ClH/c1-18(2)19-3-6-21(7-4-19)31-16-24(29)28-13-11-27(12-14-28)10-9-26-25(30)20-5-8-22-23(15-20)33-17-32-22;/h3-8,15,18H,9-14,16-17H2,1-2H3,(H,26,30);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPBFWKDCGYDITR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)OCC(=O)N2CCN(CC2)CCNC(=O)C3=CC4=C(C=C3)OCO4.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H32ClN3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

490.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biochemical Pathways

The inhibition of AChE and BuChE affects the cholinergic neurotransmission pathway. Acetylcholine, which is normally broken down by these enzymes, accumulates in the synaptic cleft. This leads to prolonged stimulation of cholinergic receptors, enhancing cognitive functions.

Result of Action

The inhibition of AChE and BuChE results in increased levels of acetylcholine in the synaptic cleft. This leads to enhanced cholinergic neurotransmission, which can improve cognitive function and memory. .

Action Environment

Environmental factors such as temperature, pH, and the presence of other substances can influence the action, efficacy, and stability of N-(2-(4-(2-(4-isopropylphenoxy)acetyl)piperazin-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide hydrochloride. For instance, extreme temperatures or pH levels might affect the compound’s stability or its interaction with its targets. The presence of other substances, such as drugs or food, might affect its absorption and metabolism.

Biological Activity

N-(2-(4-(2-(4-isopropylphenoxy)acetyl)piperazin-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide hydrochloride is a synthetic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to detail its biological activity, including pharmacological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure characterized by a benzo[d][1,3]dioxole core, piperazine moiety, and an isopropylphenoxy acetyl group. Its molecular formula is C23H27N3O5HClC_{23}H_{27}N_3O_5\cdot HCl with a molecular weight of approximately 447.93 g/mol.

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit various biological activities:

  • Anticancer Activity :
    • Studies have shown that benzodioxole derivatives possess significant cytotoxic effects against various cancer cell lines, including HeLa (cervical cancer), MCF-7 (breast cancer), and A549 (lung cancer) cells. The mechanism often involves the induction of apoptosis and modulation of pro-inflammatory cytokines such as IL-6 and TNF-α .
  • Anti-inflammatory Effects :
    • The compound has been noted for its anti-inflammatory properties, potentially through the inhibition of pro-inflammatory pathways. It may reduce the secretion of inflammatory cytokines in response to stimuli in various cell types .
  • Antimicrobial Properties :
    • Some studies suggest limited antimicrobial activity against specific bacterial strains, indicating potential utility in treating infections .

The exact mechanisms by which this compound exerts its effects are still under investigation. However, it is hypothesized that:

  • Cell Cycle Arrest : The compound may induce cell cycle arrest in cancer cells, preventing proliferation.
  • Apoptosis Induction : Activation of apoptotic pathways has been observed in treated cells.
  • Cytokine Modulation : It appears to influence the release of key cytokines involved in inflammation and immune response.

Table 1: Summary of Biological Activities

Activity TypeObservationsReferences
AnticancerSignificant cytotoxicity against HeLa and MCF-7
Anti-inflammatoryReduced IL-6 and TNF-α levels
AntimicrobialLimited activity against specific bacteria

Case Study 1: Cytotoxicity on Cancer Cell Lines

A study evaluated the cytotoxic effects of the compound on different cancer cell lines. Results indicated that at concentrations above 10 µM, significant cell death was observed in HeLa cells with an IC50 value around 15 µM. The study concluded that the compound could be a promising candidate for further development as an anticancer agent .

Case Study 2: Anti-inflammatory Response

In another investigation focused on inflammatory responses, treatment with the compound resulted in a notable decrease in TNF-α production in LPS-stimulated macrophages. This suggests that it may have therapeutic potential for inflammatory diseases .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between the target compound and related molecules from the evidence:

Compound Core Structure Key Substituents Reported Activity/Properties Reference
Target Compound Benzodioxole-carboxamide Piperazine-ethyl linker, 4-isopropylphenoxyacetyl, HCl Inferred CNS modulation (structural analogy) N/A
5-(4-(2,4-dichlorophenyl)piperazin-1-yl)-N-(4-(pyridin-2-yl)phenyl)pentanamide (7o) Benzamide Dichlorophenyl-piperazine, pyridinylphenyl pentanamide Selective dopamine D3 receptor antagonism (IC₅₀ = 12 nM)
1-(benzo[d][1,3]dioxol-5-yl)-N-(4-(4-methoxyphenyl)-5-(4-(methylthio)benzoyl)thiazol-2-yl)cyclopropane-1-carboxamide (72) Benzodioxole-cyclopropane Thiazole ring, methoxyphenyl, methylthio-benzoyl Unspecified (synthetic intermediate)
N-(5-([1,1'-biphenyl]-4-carbonyl)-4-(pyridin-3-yl)thiazol-2-yl)-1-(benzo[d][1,3]dioxol-5-yl)cyclopropane-1-carboxamide Benzodioxole-cyclopropane Biphenyl-carbonyl, pyridinyl-thiazole Structural emphasis on metabolic stability

Structural and Functional Insights

  • Piperazine Linkers: The target compound’s piperazine-ethyl group shares similarities with compound 7o (), which uses a dichlorophenyl-piperazine moiety for dopamine D3 selectivity.
  • Benzodioxole Modifications : Unlike compound 72 (), which incorporates a thiazole ring and methylthio group, the target compound lacks heterocyclic complexity but retains the benzodioxole-carboxamide core. This simplification could enhance synthetic accessibility while maintaining CNS permeability .
  • Solubility and Bioavailability : The hydrochloride salt in the target compound contrasts with neutral analogs like 72 and biphenyl derivatives in . Salt formation is a common strategy to improve solubility, which may confer advantages in oral absorption compared to neutral thiazole- or cyclopropane-containing analogs .

Research Findings and Implications

  • Synthetic Feasibility: The target compound’s synthesis likely parallels methods in , involving sequential amidation and piperazine functionalization. However, the isopropylphenoxyacetyl group introduces a steric challenge absent in simpler dichlorophenyl derivatives .
  • Pharmacological Predictions: Based on compound 7o’s D3 receptor affinity, the target’s piperazine-ethyl group may retain receptor engagement, while the 4-isopropylphenoxyacetyl moiety could modulate selectivity over D2 receptors—a common issue with piperazine-based ligands .

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